molecular formula C12H12N2O2S B2647503 (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 1613051-34-5

(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No. B2647503
CAS RN: 1613051-34-5
M. Wt: 248.3
InChI Key: XNZHWOUNXNIMSO-ONEGZZNKSA-N
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Description

The compound is an organic molecule with a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a thiazole ring (a five-membered aromatic ring with one nitrogen atom and one sulfur atom). It also contains a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrole ring and a thiazole ring connected by a prop-2-enoic acid group. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the carboxylic acid group. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the carboxylic acid group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings might contribute to its stability, while the carboxylic acid group could influence its solubility and acidity .

Scientific Research Applications

Molecular Synthesis and Characterization

Research in molecular synthesis focuses on the development of novel compounds through various chemical reactions. For instance, the study by Vovk et al. (2010) details the preparation of (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles through a multi-step process starting from commercially available precursors. This research illustrates the versatility of pyrrole derivatives in constructing complex molecules with potential applications in medicinal chemistry and materials science (Vovk, M., Pinchuk, O. M., Tolmachov, A. O., & Gakh, A., 2010).

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of compounds related to "(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid". For example, Joshi et al. (2012) synthesized a series of pyrrole derivatives, including 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, and assessed their antibacterial, antifungal, and antitubercular activities. This research highlights the potential of pyrrole-based compounds as novel therapeutic agents against various microbial infections (Joshi, S., More, Y. W., Vagdevi, H., Vaidya, V., Gadaginamath, G. S., & Kulkarni, V. H., 2012).

Material Science Applications

In the field of material science, Han et al. (2013) explored the properties of an aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), which exhibits controllable fluorescence in the solid state. This study demonstrates the potential of pyrrole derivatives in developing thermo-responsive materials for temperature monitoring applications, showcasing the diverse utility of these compounds beyond biological activity (Han, T., Feng, X., Shi, J., Tong, B., Dong, Y., Lam, J., Dong, Y., & Tang, B., 2013).

Mechanism of Action

Without specific studies or applications related to this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological systems through various mechanisms, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and effects. It’s important to handle all chemicals with appropriate safety measures, especially if their effects are not well-studied .

Future Directions

The study and application of this compound could be a potential area of future research. It might be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-10(3-4-11(15)16)9(2)14(8)12-13-5-6-17-12/h3-7H,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZHWOUNXNIMSO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CS2)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=NC=CS2)C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid

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